molecular formula C26H32N4O4 B1681101 [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone

[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B1681101
M. Wt: 464.6 g/mol
InChI Key: INULNSAIIZKOQE-YOSAUDMPSA-N
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Description

SRA880 is a non-peptide compound that acts as a selective antagonist for the somatostatin receptor subtype 1 (sst1). Somatostatin receptors are involved in various physiological processes, including the inhibition of hormone secretion and modulation of neurotransmission. SRA880 has shown potential in scientific research, particularly in the field of neuropharmacology, due to its ability to exhibit antidepressant-like effects when used in combination with other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SRA880 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to achieve the desired chemical properties. This may include alkylation, acylation, and other substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of SRA880 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

SRA880 can undergo various chemical reactions, including:

    Oxidation: SRA880 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: SRA880 can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

SRA880 has a wide range of applications in scientific research:

    Neuropharmacology: SRA880 is used to study the role of somatostatin receptors in the central nervous system.

    Endocrinology: By antagonizing somatostatin receptors, SRA880 can help elucidate the mechanisms of hormone secretion and regulation.

    Cancer Research: Somatostatin receptors are expressed in various tumors. SRA880 can be used to investigate the role of these receptors in cancer cell proliferation and apoptosis.

    Drug Development: SRA880 serves as a lead compound for developing new therapeutic agents targeting somatostatin receptors.

Mechanism of Action

SRA880 exerts its effects by selectively binding to and antagonizing the somatostatin receptor subtype 1 (sst1). This receptor is a G protein-coupled receptor involved in inhibiting the release of various hormones and neurotransmitters. By blocking this receptor, SRA880 can modulate physiological processes such as hormone secretion and neurotransmission. The exact molecular pathways involved include the inhibition of adenylate cyclase activity and modulation of ion channel function .

Comparison with Similar Compounds

Similar Compounds

    Octreotide: A cyclic peptide that acts as an agonist for somatostatin receptors, used clinically to treat acromegaly and certain types of tumors.

    Lanreotide: Another somatostatin analog with similar clinical applications as octreotide.

    Pasireotide: A multi-receptor targeted somatostatin analog used for treating Cushing’s disease and acromegaly.

Uniqueness of SRA880

Unlike peptide-based compounds such as octreotide and lanreotide, SRA880 is a non-peptide antagonist, which offers several advantages:

Properties

Molecular Formula

C26H32N4O4

Molecular Weight

464.6 g/mol

IUPAC Name

[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H32N4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33/h3-9,19-20,24H,10-17H2,1-2H3/t19-,20-,24-/m1/s1

InChI Key

INULNSAIIZKOQE-YOSAUDMPSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]

SMILES

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide
1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate
SRA 880
SRA-880
SRA880

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone

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